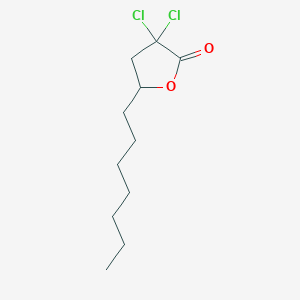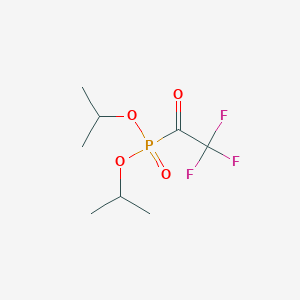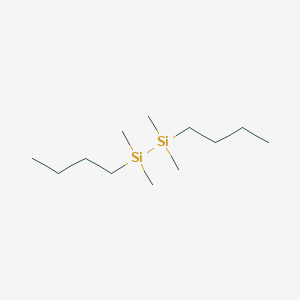
1,2-Dibutyl-1,1,2,2-tetramethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibutyl-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to butyl and methyl groups. This compound is part of the broader class of disilanes, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
The synthesis of 1,2-Dibutyl-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with butyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Cl2Si(CH3)2+2BuLi→Bu2Si(CH3)2+2LiCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
1,2-Dibutyl-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler silanes or silanols.
Substitution: The butyl or methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dibutyl-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials and coatings, which have applications in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,2-Dibutyl-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: This compound has methoxy groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Similar to the dimethoxy variant but with ethoxy groups, affecting its reactivity and use in different industrial processes.
1,1,2,2-Tetramethyldisilane: Lacks the butyl groups, making it less complex and used in different chemical reactions.
Propiedades
Número CAS |
80034-61-3 |
|---|---|
Fórmula molecular |
C12H30Si2 |
Peso molecular |
230.54 g/mol |
Nombre IUPAC |
butyl-[butyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C12H30Si2/c1-7-9-11-13(3,4)14(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clave InChI |
OPNLGWDDAJOMRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(C)[Si](C)(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
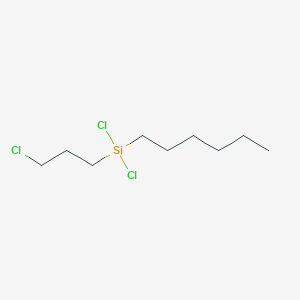

![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
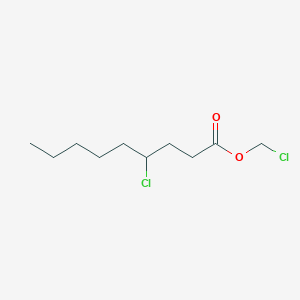
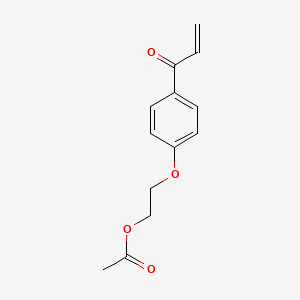
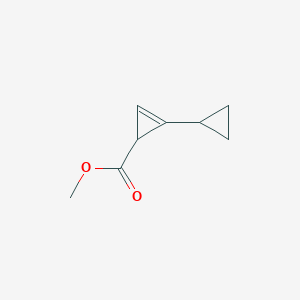
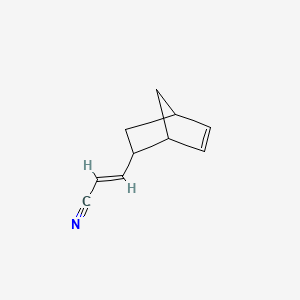

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
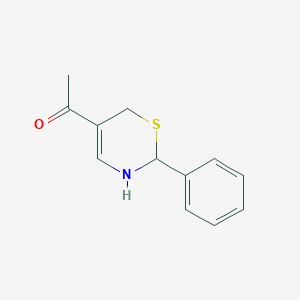
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
